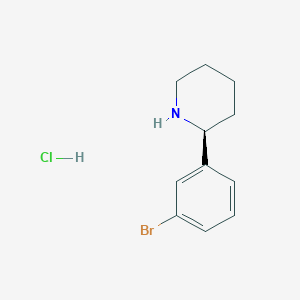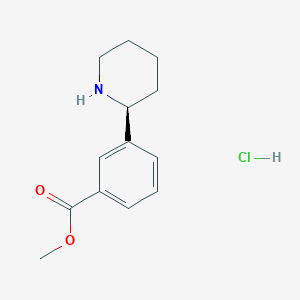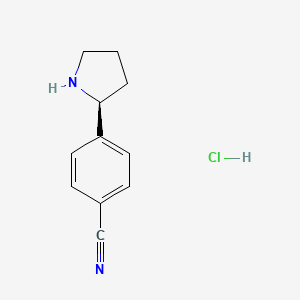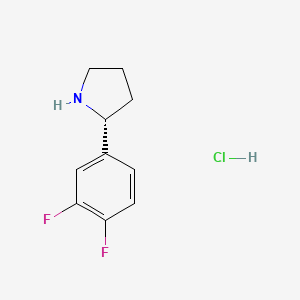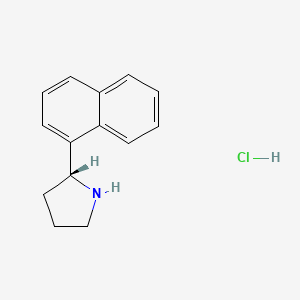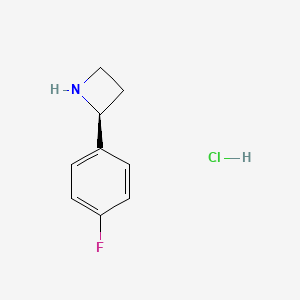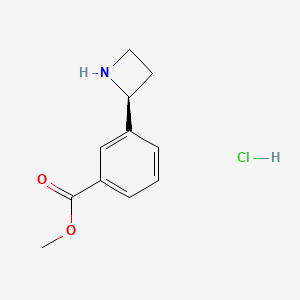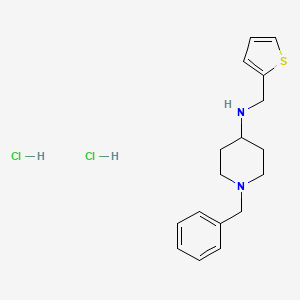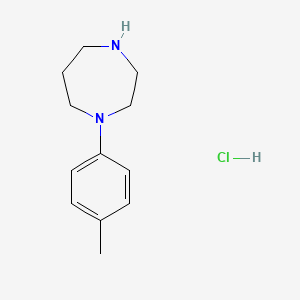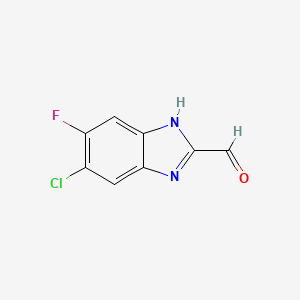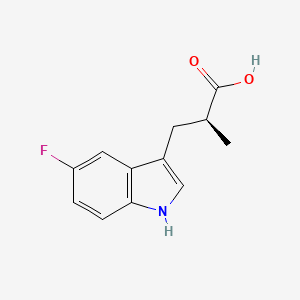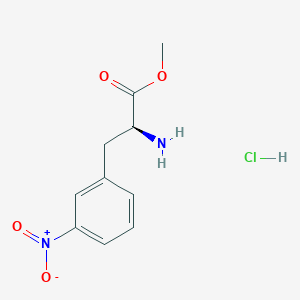
3-Nitro-L-phenylalanine methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H13ClN2O4 and a molecular weight of 260.67 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is characterized by the presence of a nitro group at the third position of the phenyl ring and a methyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-nitro-L-phenylalanine with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields . The reaction can be summarized as follows:
- Dissolve 3-nitro-L-phenylalanine in methanol.
- Add trimethylchlorosilane to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Nitro-L-phenylalanine methyl ester hydrochloride may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Amino-L-phenylalanine methyl ester hydrochloride.
Reduction: 3-Nitro-L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-L-phenylalanine methyl ester hydrochloride is utilized in several scientific research fields:
Biology: It is used in studies involving protein synthesis and enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-Nitro-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar structure but lacks the nitro group.
4-Nitrophenylalanine methyl ester hydrochloride: Similar structure but with the nitro group at the fourth position.
Uniqueness
3-Nitro-L-phenylalanine methyl ester hydrochloride is unique due to the presence of the nitro group at the third position, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interactions with biological targets, making it valuable for specific research applications.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZBPSISFPOYIS-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

